

A Comparative Guide to the Reactivity of Phenolsulfonate Salts

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Compound of Interest

Compound Name: Disodium *p*-phenolsulfonate

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This guide provides a comparative overview of the factors influencing the reactivity of different phenolsulfonate salts, such as sodium, potassium, and ammonium phenolsulfonate. While direct comparative kinetic data is not readily available in published literature, this document outlines the key physicochemical properties that affect reactivity and provides a detailed experimental protocol for researchers to generate their own comparative data.

Introduction

Phenolsulfonate salts are widely utilized in various applications, including as intermediates in chemical synthesis and as components in pharmaceutical formulations. The reactivity of the phenolsulfonate anion is of primary interest, particularly in reactions such as electrophilic aromatic substitution, hydrolysis of related sulfonate esters, and nucleophilic substitution reactions. The choice of the counter-ion (e.g., Na⁺, K⁺, NH₄⁺) can influence the salt's physicochemical properties, which in turn can impact its reactivity in solution.^[1] Factors such as solubility, the degree of ion pairing, and the nature of the hydrated cation can all play a role.^{[1][2]}

Factors Influencing Reactivity

The reactivity of a phenolsulfonate salt in a given reaction is primarily determined by the phenolsulfonate anion. However, the associated cation can modulate this reactivity through several mechanisms:

- **Solubility:** The solubility of the phenolsulfonate salt in a particular reaction medium will dictate its concentration in the solution phase and thus affect the overall reaction rate. The nature of the counter-ion can significantly influence solubility.
- **Ion Pairing:** In solution, the phenolsulfonate anion and the cation can exist as solvent-separated ion pairs or contact ion pairs. The extent of ion pairing can affect the availability and nucleophilicity of the phenolsulfonate anion.
- **Ionic Radius and Charge Density of the Cation:** The size and charge density of the hydrated cation can influence the structure of the solvent shell and interactions with the phenolsulfonate anion, potentially impacting its reactivity.[2] For instance, smaller, more charge-dense cations may interact more strongly with the sulfonate group.

Comparative Data Summary

Due to the absence of directly comparable quantitative data in the reviewed literature, the following table is presented as a template for organizing experimental results. The values are hypothetical and for illustrative purposes only. A detailed experimental protocol for obtaining such data is provided in the subsequent section.

Phenolsulfonate Salt	Counter-ion	Hydrated Ionic Radius (Å)	Solubility in Water (g/100 mL) at 25°C	Hypothetical Relative Rate of Hydrolysis (k_rel)
Sodium p-phenolsulfonate	Na+	~3.58	High	1.00
Potassium p-phenolsulfonate	K+	~3.31	Very High	To be determined
Ammonium p-phenolsulfonate	NH4+	~3.31	High	To be determined
Calcium p-phenolsulfonate	Ca2+	~4.12	Moderate	To be determined

Note: The relative rate of hydrolysis would be determined experimentally, for example, by monitoring the rate of a model reaction such as the hydrolysis of a corresponding sulfonate ester in the presence of the different salts.

Experimental Protocol: Comparative Analysis of Hydrolysis Rates

This protocol describes a method to compare the influence of different phenolsulfonate salt counter-ions on the rate of a model hydrolysis reaction. The hydrolysis of an aryl sulfonate ester, such as p-nitrophenyl benzenesulfonate, can be conveniently monitored spectrophotometrically.

Objective: To determine the relative rate constants for the hydrolysis of p-nitrophenyl benzenesulfonate in the presence of different phenolsulfonate salts (e.g., sodium, potassium, and ammonium p-phenolsulfonate).

Materials:

- p-Nitrophenyl benzenesulfonate
- Sodium p-phenolsulfonate
- Potassium p-phenolsulfonate
- Ammonium p-phenolsulfonate
- Buffer solution (e.g., phosphate buffer, pH 7.4)
- UV-Vis Spectrophotometer
- Thermostatted cuvette holder
- Standard laboratory glassware and reagents

Procedure:

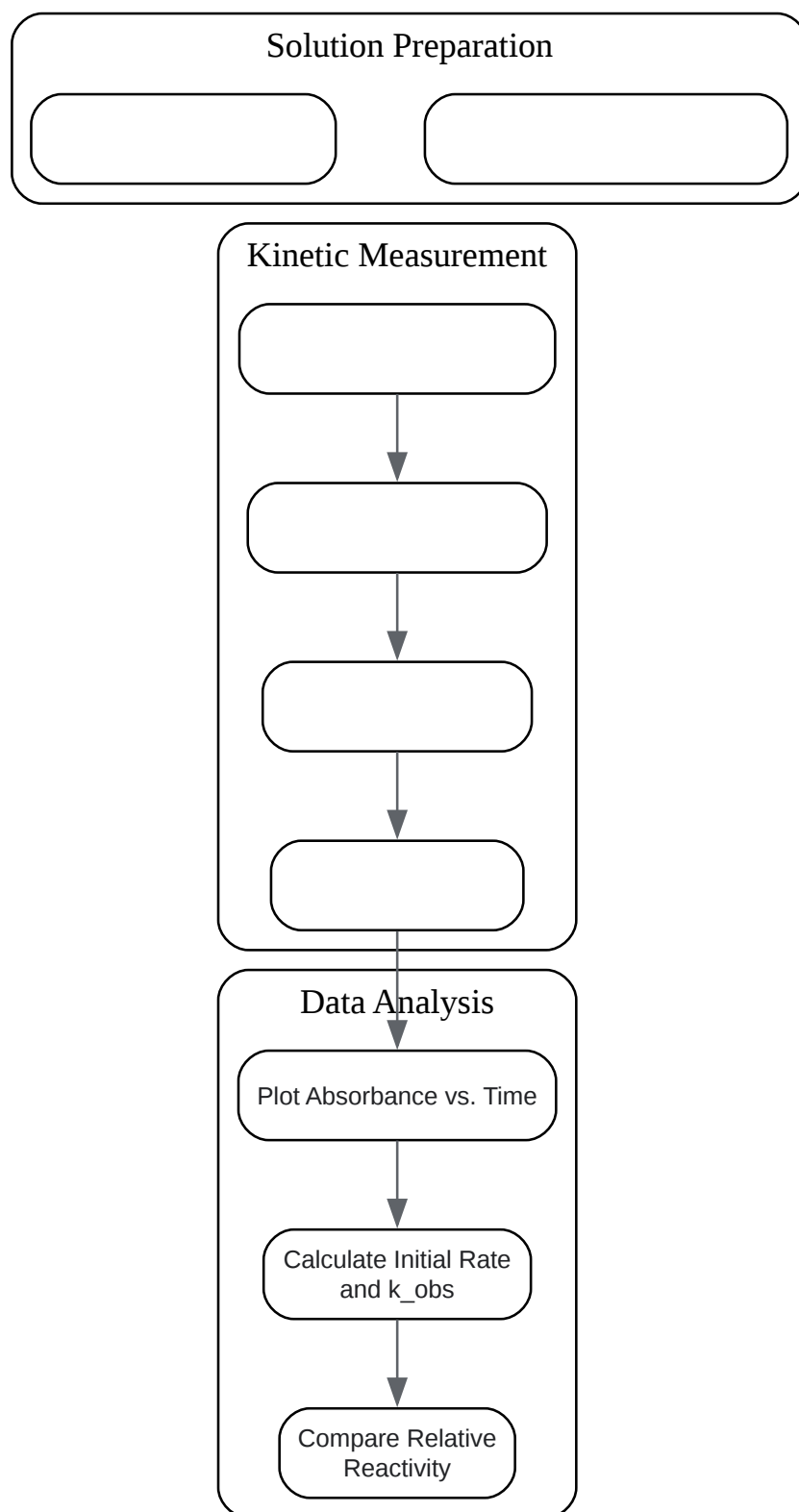
- Preparation of Stock Solutions:

- Prepare a stock solution of p-nitrophenyl benzenesulfonate in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.
- Prepare stock solutions of each phenolsulfonate salt (sodium, potassium, ammonium) of a known concentration in the chosen buffer.
- Kinetic Measurements:
 - Set the UV-Vis spectrophotometer to monitor the absorbance at the λ_{max} of the p-nitrophenolate anion (the product of hydrolysis), which is approximately 400 nm.
 - Equilibrate the buffer solution containing a specific phenolsulfonate salt in a quartz cuvette to the desired reaction temperature (e.g., 25°C) using the thermostatted cuvette holder.
 - Initiate the reaction by injecting a small aliquot of the p-nitrophenyl benzenesulfonate stock solution into the cuvette.
 - Immediately begin recording the absorbance at regular time intervals.
 - Continue data collection until the reaction is complete or for a sufficient duration to determine the initial rate.
 - Repeat the experiment for each phenolsulfonate salt, ensuring identical concentrations and reaction conditions.
 - Perform a control experiment without any added phenolsulfonate salt.
- Data Analysis:
 - Plot absorbance versus time for each experiment.
 - Determine the initial rate of the reaction from the initial slope of the absorbance-time curve.
 - Calculate the pseudo-first-order rate constant (k_{obs}) for each reaction.
 - Compare the rate constants obtained for the different phenolsulfonate salts to determine their relative effect on the hydrolysis rate.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the comparative analysis of hydrolysis rates.

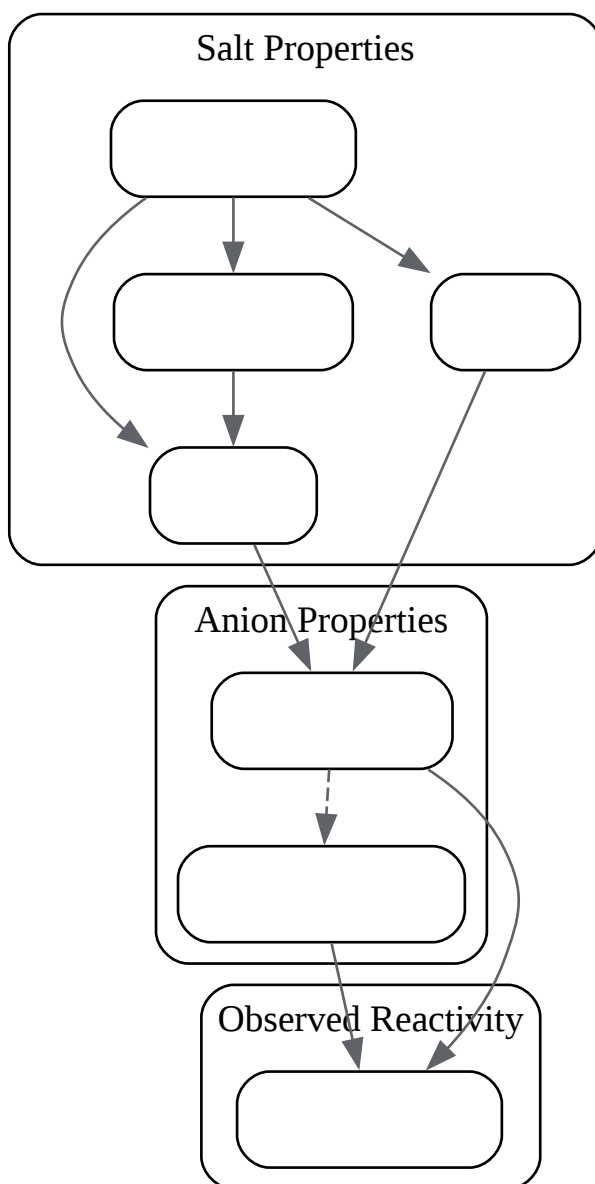


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Caption: Experimental workflow for comparing phenolsulfonate salt reactivity.

Conceptual Relationship of Factors Influencing Reactivity

This diagram illustrates the conceptual relationship between the properties of the phenolsulfonate salt and its observed reactivity in a chemical reaction.



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Caption: Factors influencing the reactivity of phenolsulfonate salts.

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